molecular formula C17H14N2 B11865215 4-(2-(Quinolin-2-yl)vinyl)aniline

4-(2-(Quinolin-2-yl)vinyl)aniline

Cat. No.: B11865215
M. Wt: 246.31 g/mol
InChI Key: NBOLSAZRONCULD-YRNVUSSQSA-N
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Description

4-(2-(Quinolin-2-yl)vinyl)aniline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline ring system attached to a vinyl group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinolin-2-yl)vinyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-quinolinecarboxaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product .

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromoquinoline and vinyl aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinolin-2-yl)vinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Quinoline-2-ylmethyl aniline.

    Substitution: Nitrated or halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(2-(Quinolin-2-yl)vinyl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth . The quinoline moiety can also interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the vinyl and aniline groups.

    2-Quinolinecarboxaldehyde: A derivative with an aldehyde group at the 2-position of the quinoline ring.

    4-Vinylaniline: A compound with a vinyl group attached to an aniline moiety, but without the quinoline ring.

Uniqueness

4-(2-(Quinolin-2-yl)vinyl)aniline is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-2-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+

InChI Key

NBOLSAZRONCULD-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N

Origin of Product

United States

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